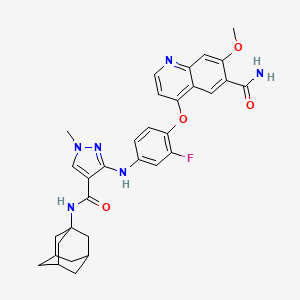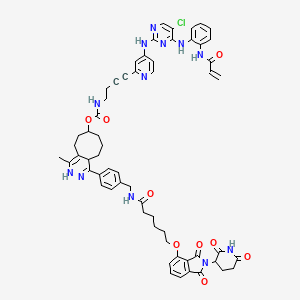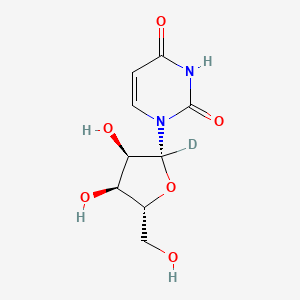
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is a nucleoside analogue used primarily in the treatment of HIV-1 infected patients. This compound specifically targets the reverse transcriptase enzyme of the virus, preventing it from replicating and thereby reducing the viral load.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves multiple steps, starting from the appropriate sugar and thymine derivatives. The key steps include:
Glycosylation: The coupling of a protected sugar derivative with thymine.
Deprotection: Removal of protecting groups to yield the desired nucleoside analogue.
Amination: Introduction of the amino group at the 3’ position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the amino group or the sugar moiety.
Reduction: Typically used to reduce any oxidized intermediates back to the desired state.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or properties .
Scientific Research Applications
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on viral replication and its potential use in gene therapy.
Medicine: Primarily used in the treatment of HIV-1, often in combination with other antiretroviral drugs.
Industry: Employed in the development of antiviral drugs and in research on nucleoside analogues
Mechanism of Action
The compound exerts its effects by targeting the reverse transcriptase enzyme of HIV-1. It incorporates into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and reduces the viral load in the patient. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis.
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in HIV treatment.
2’,3’-Dideoxyinosine (ddI): Used in combination therapy for HIV.
2’,3’-Dideoxycytidine (ddC): Another antiretroviral drug.
Uniqueness: 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine is unique due to its specific structure, which allows it to effectively target the reverse transcriptase enzyme. Its amino group at the 3’ position provides distinct chemical properties and biological activities compared to other nucleoside analogues .
Properties
Molecular Formula |
C10H15N3O4 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(2R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1 |
InChI Key |
ADVCGXWUUOVPPB-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)





![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


